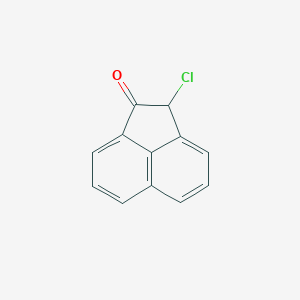

2-chloro-2H-acenaphthylen-1-one

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Timcodar wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Makrolid-Zwischenprodukte beteiligt sind. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Makrolidkerns: Dies beinhaltet die Cyclisierung eines linearen Vorläufers, um den Makrolidring zu bilden.

Funktionalisierung: Einführung von funktionellen Gruppen wie Hydroxyl-, Methoxy- und Aminogruppen in den Makrolidkern.

Reinigung: Das Endprodukt wird mit Techniken wie Chromatographie gereinigt, um hochreines Timcodar zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Timcodar beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst:

Batchreaktionen: In großen Reaktoren durchgeführt, mit präziser Kontrolle von Temperatur, Druck und pH-Wert.

Kontinuierliche Fließsynthese: Für eine effiziente und skalierbare Produktion eingesetzt.

Qualitätskontrolle: Strenge Tests, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht.

Chemische Reaktionsanalyse

Arten von Reaktionen: Timcodar durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Timcodar kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Timcodar in seine reduzierten Formen umwandeln.

Substitution: Timcodar kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Timcodar mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Timcodar hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung der Makrolidchemie eingesetzt.

Biologie: Untersucht für seine Rolle bei der Hemmung der Adipogenese und sein Potenzial als Anti-Adipositas-Mittel.

Medizin: Erforscht für sein Potenzial zur Steigerung der Wirksamkeit von Anti-Tuberkulose-Medikamenten und seine Rolle in der Krebstherapie.

Industrie: In der Entwicklung neuer Pharmazeutika eingesetzt und als Werkzeug zur Untersuchung von Mechanismen der Medikamentenresistenz

Wirkmechanismus

Timcodar entfaltet seine Wirkung über mehrere Mechanismen:

Hemmung des P-Glykoproteins: Timcodar hemmt das P-Glykoprotein, ein Protein, das am Drogenausstrom beteiligt ist, wodurch die Wirksamkeit anderer Medikamente erhöht wird.

Unterdrückung adipogener Transkriptionsfaktoren: Timcodar hemmt Transkriptionsfaktoren wie PPARγ und C/EBPα, die an der Fettspeicherung beteiligt sind.

Modulation der Glukokortikoidrezeptoraktivität: Timcodar beeinflusst die Aktivität und Phosphorylierung von Glukokortikoidrezeptoren, wodurch verschiedene zelluläre Prozesse beeinflusst werden .

Analyse Chemischer Reaktionen

Types of Reactions: Timcodar undergoes various chemical reactions, including:

Oxidation: Timcodar can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert Timcodar into its reduced forms.

Substitution: Timcodar can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of Timcodar with modified functional groups, which can have different biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis:

2-Chloro-2H-acenaphthylen-1-one serves as a valuable reagent in organic synthesis. Its derivatives are utilized in the synthesis of complex organic molecules, including various heterocycles and dyes. The compound can undergo nucleophilic substitutions and condensation reactions, making it a versatile building block in synthetic organic chemistry .

Model Compound:

This compound is often used as a model for studying acenaphthenequinones and their reactivity. Research has shown that it can participate in reactions with different nucleophiles, leading to the formation of various derivatives that are useful for further chemical transformations .

Biological Applications

Anti-Obesity Research:

Recent studies have investigated the role of this compound in inhibiting adipogenesis, suggesting its potential as an anti-obesity agent. The compound's ability to influence lipid metabolism is being explored as part of broader research into obesity treatment.

Cancer Therapy:

The compound has also been explored for its potential to enhance the efficacy of anti-cancer drugs. Preliminary findings indicate that it may play a role in cancer therapy by modulating cellular pathways related to tumor growth and resistance.

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit antimicrobial activities. These compounds are being studied for their potential use in developing new antibiotics or antifungal agents .

Industrial Applications

Pharmaceutical Development:

In the pharmaceutical industry, this compound is utilized as a precursor for synthesizing novel pharmaceuticals. Its derivatives are being investigated for various therapeutic applications, including anti-inflammatory and analgesic properties.

Dye Production:

The compound is also used in the manufacturing of dyes. Its ability to form colored complexes makes it suitable for applications in textile and material industries .

Data Table: Summary of Applications

| Application Area | Specific Use | Research Findings/Notes |

|---|---|---|

| Organic Chemistry | Reagent in organic synthesis | Participates in nucleophilic substitutions |

| Biology | Anti-obesity agent | Inhibits adipogenesis; potential metabolic effects |

| Medicine | Cancer therapy enhancer | Modulates pathways related to tumor growth |

| Pharmaceuticals | Precursor for drug development | Investigated for anti-inflammatory properties |

| Industry | Dye production | Forms colored complexes for textiles |

Case Study 1: Inhibition of Adipogenesis

A study published in a peer-reviewed journal examined the effects of this compound on adipocyte differentiation. The results indicated that the compound significantly reduced lipid accumulation in pre-adipocytes, suggesting its potential as an effective anti-obesity agent.

Case Study 2: Anticancer Activity

In another study, researchers explored the synergistic effects of this compound with established chemotherapeutic agents on various cancer cell lines. The findings demonstrated enhanced cytotoxicity when combined with certain drugs, highlighting its role as an adjunct therapy in cancer treatment.

Case Study 3: Synthesis of Novel Dyes

Research focused on the synthesis of new dyes using derivatives of this compound showed promising results. The synthesized dyes exhibited vibrant colors and good stability, indicating their potential application in commercial dye production.

Wirkmechanismus

Timcodar is compared with other macrolide derivatives such as:

Rapamycin: Similar in inhibiting adipogenesis but causes immunosuppression.

FK506: Similar in modulating glucocorticoid receptor activity but has immunosuppressive effects.

Biricodar: Another efflux pump inhibitor but with different chemical structure and efficacy

Uniqueness: Timcodar stands out due to its non-immunosuppressive nature and its ability to enhance the efficacy of other drugs without causing glucose resistance .

Vergleich Mit ähnlichen Verbindungen

Timcodar wird mit anderen Makrolid-Derivaten wie folgenden verglichen:

Rapamycin: Ähnlich in der Hemmung der Adipogenese, verursacht aber Immunsuppression.

FK506: Ähnlich in der Modulation der Glukokortikoidrezeptoraktivität, hat aber immunsuppressive Wirkungen.

Biricodar: Ein weiterer Effluxpumpen-Inhibitor, aber mit unterschiedlicher chemischer Struktur und Wirksamkeit

Einzigartigkeit: Timcodar zeichnet sich durch seine nicht-immunsuppressive Natur und seine Fähigkeit aus, die Wirksamkeit anderer Medikamente zu steigern, ohne Glukosetoleranz zu verursachen .

Liste ähnlicher Verbindungen:

- Rapamycin

- FK506

- Biricodar

- Verapamil

- Colistin .

Biologische Aktivität

2-Chloro-2H-acenaphthylen-1-one (CAS No. 16269-26-4) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.64 g/mol. Its structure features a chlorinated acenaphthylene moiety, which is significant in determining its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- PC-3 (prostate cancer)

In vitro assays demonstrated that this compound exhibits cytotoxic effects, leading to apoptosis in these cancer cell lines. Specifically, it was observed that the compound induces cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies aimed at disrupting cell proliferation .

The proposed mechanism of action involves the inhibition of specific cellular pathways critical for tumor growth and survival. The compound may interact with microtubules, similar to other known anticancer agents, thereby disrupting mitotic processes . Furthermore, it has shown potential as a P-glycoprotein (P-gp) inhibitor, which could enhance the efficacy of other chemotherapeutic agents by preventing drug efflux from cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has been investigated for antibacterial activity. Preliminary studies indicate that it exhibits moderate activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Case Study: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound utilized MTT assays to evaluate cell viability across different concentrations. The results indicated a dose-dependent decrease in viability for MCF-7 cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

These findings support the compound's potential as an effective anticancer agent .

Research Findings: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS) within cancer cells. This oxidative stress is believed to contribute to the induction of apoptosis, making it a promising candidate for further development in cancer therapy .

Eigenschaften

IUPAC Name |

2-chloro-2H-acenaphthylen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEWKHWKQARGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299131 | |

| Record name | 2-chloro-2H-acenaphthylen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-26-4 | |

| Record name | NSC128360 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-2H-acenaphthylen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.